molecular formula C17H13ClO4 B13705161 Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13705161
M. Wt: 316.7 g/mol
InChI Key: DZXAOGZCDKTGFV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a hydroxyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like a chlorophenyl acetic acid derivative.

    Esterification: The carboxylic acid group of the benzofuran intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with substituted groups.

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 2-(3-methylphenyl)-5-hydroxybenzofuran-3-carboxylate:

    Ethyl 2-(3-nitrophenyl)-5-hydroxybenzofuran-3-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13ClO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3

InChI Key

DZXAOGZCDKTGFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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